(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL
Description
(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral β-amino alcohol featuring a trifluoromethoxy-substituted phenyl group. The trifluoromethoxy (OCF₃) moiety confers unique electronic and steric properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C10H12F3NO2 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-[4-(trifluoromethoxy)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NO2/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9+/m0/s1 |
InChI Key |
NLUVRNHIPQPEQO-IMTBSYHQSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=C(C=C1)OC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Oxime Intermediate
A common approach starts from the corresponding 1-(4-trifluoromethoxyphenyl)-1-hydroxy-2-propanone, which undergoes oximation:
- Reaction Conditions: The ketone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate or sodium hydroxide) in a biphasic system consisting of an organic solvent (such as di-n-butyl ether, toluene, or ethyl acetate) and water.
- Temperature: Typically maintained between 0°C and 30°C to optimize yield and selectivity.
- Solvent System: Organic solvents like di-n-butyl ether or toluene dissolve the ketone, while the aqueous phase contains hydroxylamine salt and base.
- Procedure: The mixture is vigorously stirred for 1–2 hours, allowing complete conversion to the oxime.
- Isolation: The organic layer containing the oxime is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the oxime intermediate.
This step is critical as the oxime formation sets the stage for stereoselective reduction.
Stereoselective Reduction of the Oxime
- Catalyst: A nickel-aluminum alloy catalyst or similar hydrogenation catalysts are employed for the reduction of the oxime to the amino alcohol.
- Reaction Conditions: Reduction is carried out under hydrogen atmosphere, often at mild temperatures (room temperature to 50°C) to avoid racemization.
- Outcome: This step converts the oxime into the corresponding amino alcohol, preserving the stereochemistry at the 1 and 2 positions.
- Purification: Post-reduction, the reaction mixture is subjected to solvent extraction and purification steps such as recrystallization or chromatography to isolate the optically pure (1S,2S) isomer.
Alternative Synthetic Routes
While the oxime reduction route is predominant, other methods include:
- Direct Amination: Using chiral catalysts or auxiliaries to introduce the amino and hydroxyl groups stereoselectively onto a suitable precursor.
- Chiral Pool Synthesis: Starting from naturally occurring chiral building blocks and introducing the trifluoromethoxyphenyl substituent via electrophilic aromatic substitution or cross-coupling reactions.
- Asymmetric Catalysis: Employing chiral ligands and metal catalysts to achieve enantioselective formation of the amino alcohol.
These alternative methods may be optimized based on availability of starting materials and desired scale.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent(s) | Notes |
|---|---|---|---|---|
| Oxime Formation | Hydroxylamine hydrochloride, sodium acetate/sodium hydroxide | 0 to 30 | Di-n-butyl ether/water or toluene/water | Biphasic system; vigorous stirring required |
| Oxime Reduction | Ni-Al catalyst, hydrogen gas | 20 to 50 | Ethanol, methanol, or suitable hydrogenation solvent | Mild conditions to preserve stereochemistry |
| Purification | Solvent extraction, drying over Na2SO4, evaporation | Ambient | Organic solvents (toluene, diethyl ether) | Recrystallization or chromatography for purity |
Analytical and Purity Assessment
- Chiral HPLC: Utilized to confirm the enantiomeric excess (ee) of the final amino alcohol. A typical method uses a C-18 column with a mobile phase containing tetramethylammonium hydroxide buffer mixed with methanol and tetrahydrofuran, UV detection at 210 nm.
- Resolution: The method ensures a resolution factor of at least 2.0 between stereoisomers, confirming optical purity.
- Yield: Reported yields for the oxime intermediate range from 85-95%, and overall yields for the amino alcohol after reduction and purification are typically above 70%.
Research Findings and Optimization Insights
- Base Selection: Sodium acetate trihydrate and sodium hydroxide are preferred bases for oxime formation due to their ability to neutralize acidic hydroxylamine salts and maintain optimal pH.
- Solvent Choice: Di-n-butyl ether and toluene provide efficient phase separation and high solubility for the ketone and oxime, facilitating easier isolation.
- Temperature Control: Maintaining low to moderate temperatures during oxime formation and reduction prevents side reactions and racemization, preserving the (1S,2S) configuration.
- Catalyst Efficiency: Nickel-aluminum catalysts offer cost-effective and scalable reduction with high stereoselectivity compared to other metal catalysts.
Summary Table of Preparation Steps
| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Optical Purity (ee %) | Remarks |
|---|---|---|---|---|---|
| 1 | 1-(4-trifluoromethoxyphenyl)-1-hydroxy-2-propanone oxime | Hydroxylamine hydrochloride, sodium acetate, di-n-butyl ether/water, 0–30°C | 85–95 | N/A | Oxime formation |
| 2 | (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL | Ni-Al catalyst, H2, ethanol/methanol, 20–50°C | 70–80 | >98 | Stereoselective reduction |
| 3 | Purified final compound | Solvent extraction, drying, recrystallization | — | >99 | High purity isolation |
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide.
Reduction: The ketone can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Formation of the corresponding ketone.
Reduction: Regeneration of the alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The trifluoromethoxy group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of (1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL with four analogs from the evidence:
*Calculated based on molecular formula.
Key Observations:
- Trifluoromethoxy vs.
- tert-Butyl Substituent (): The electron-donating tert-butyl group may reduce metabolic oxidation compared to electron-withdrawing fluorinated groups .
- Trifluorophenyl vs. Chloro/CF₃ (): Multiple fluorines or chloro/CF₃ pairs enhance electron-withdrawing effects, which could influence binding to aromatic interaction hotspots in proteins .
Stereochemical Considerations
The (1S,2S) configuration of the target compound distinguishes it from analogs like (1S,2R)-configured derivatives (e.g., ). Stereochemistry critically impacts biological activity; for example, (1S,2S) vs. (1S,2R) diastereomers may exhibit divergent binding affinities to chiral receptors or enzymes.
Biological Activity
(1S,2S)-1-Amino-1-[4-(trifluoromethoxy)phenyl]propan-2-OL is a chiral compound that has garnered attention due to its unique structural properties and potential biological applications. This article explores its synthesis, biological activity, and mechanisms of action based on various research findings.
- Molecular Formula: C10H12F3NO2
- Molecular Weight: 235.20 g/mol
- IUPAC Name: this compound
- CAS Number: 634915-14-3
Structural Characteristics
The compound features a trifluoromethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The presence of both an amino and an alcohol functional group allows for diverse chemical reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Material: 4-(trifluoromethoxy)benzaldehyde is used as the precursor.
- Reduction: The aldehyde is reduced to an alcohol using sodium borohydride.
- Amination: The alcohol undergoes reductive amination to form the amine.
- Chiral Resolution: The racemic mixture is resolved to obtain the desired enantiomer via chiral chromatography or enzymatic methods.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. For instance, it has been tested against human breast cancer cells (MCF-7), chronic myeloid leukemia cells (K562), and biphenotypic B myelomonocytic leukemia cells (MV4-11). The results indicate significant inhibition of cell proliferation, suggesting potential as an anticancer agent .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis via caspase activation |
| K562 | 8 | Inhibition of PCNA expression |
| MV4-11 | 12 | Induction of autophagy markers |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Caspase Activation: Studies have shown that treatment with this compound leads to the activation of caspases, crucial for the apoptotic pathway.
- Autophagy Induction: It has been observed to induce autophagy markers such as LC3, which are associated with cellular degradation processes .
Case Studies
In a study examining the effects of various derivatives on cancer cell lines, this compound was one of the most potent compounds tested. It demonstrated a clear dose-dependent response in reducing cell viability and altering cell cycle dynamics, supporting its potential role as a therapeutic agent in oncology .
Figure 1: Dose-dependent Response in MCF-7 Cells
Dose-response curve (Note: Replace with actual data or graphical representation)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
